molecular formula C11H9FN2 B3305579 4-Fluoro-2-(pyridin-3-yl)benzenamine CAS No. 923293-16-7

4-Fluoro-2-(pyridin-3-yl)benzenamine

Cat. No.: B3305579
CAS No.: 923293-16-7
M. Wt: 188.20 g/mol
InChI Key: OCINQBRZFLQFDI-UHFFFAOYSA-N
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Description

4-Fluoro-2-(pyridin-3-yl)benzenamine is a chemical compound with the molecular formula C11H9FN2 and a molecular weight of 188.2 g/mol It is characterized by the presence of a fluorine atom at the 4-position of the benzene ring and a pyridin-3-yl group at the 2-position

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have a broad range of targets due to their diverse biological activities . These targets include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Based on its structural similarity to indole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, viral infections, and various other diseases .

Result of Action

Based on its structural similarity to indole derivatives, it can be speculated that it might have a wide range of effects, including anti-inflammatory, anticancer, antiviral, and other therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-(pyridin-3-yl)benzenamine . These factors can include pH, temperature, presence of other substances, and the specific biological environment within the body. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by interactions with other substances present in the body .

Chemical Reactions Analysis

4-Fluoro-2-(pyridin-3-yl)benzenamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-2-(pyridin-3-yl)benzenamine has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Fluoro-2-(pyridin-3-yl)benzenamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

4-fluoro-2-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCINQBRZFLQFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673528
Record name 4-Fluoro-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923293-16-7
Record name 4-Fluoro-2-(pyridin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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